(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
Description
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Properties
IUPAC Name |
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-31-20-10-11-21-22(13-20)27-24(26-21)18(14-25)12-17-4-2-3-5-23(17)32-15-16-6-8-19(9-7-16)28(29)30/h2-13H,15H2,1H3,(H,26,27)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVIMDUYKOMQQB-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis may include:
- Formation of the benzimidazole core through cyclization reactions.
- Introduction of the methoxy group at the 6-position of the benzimidazole ring.
- Formation of the prop-2-enenitrile moiety through condensation reactions.
- Attachment of the 4-nitrophenylmethoxy group to the phenyl ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The methoxy and nitrophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential therapeutic applications, such as targeting specific enzymes or receptors in biological systems.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of (Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved can vary based on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives with different substituents. Examples may include:
- 2-(6-methoxy-1H-benzimidazol-2-yl)phenyl derivatives
- 3-(4-nitrophenyl)prop-2-enenitrile derivatives
Uniqueness
The uniqueness of (Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile lies in its specific combination of functional groups, which may confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
